2-Methyl-4-(trifluoromethyl)-6-(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)pyrimidine
Description
Propriétés
IUPAC Name |
2-methyl-4-(trifluoromethyl)-6-[4-(3,3,3-trifluoropropylsulfonyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F6N4O2S/c1-9-20-10(13(17,18)19)8-11(21-9)22-3-5-23(6-4-22)26(24,25)7-2-12(14,15)16/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPXPXRTHSVCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F6N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-Methyl-4-(trifluoromethyl)-6-(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)pyrimidine is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing an authoritative overview based on diverse sources.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the pyrimidine ring and the introduction of trifluoromethyl and piperazine moieties. The general synthetic route can be summarized as follows:
- Formation of the Pyrimidine Core : Utilizing starting materials such as urea derivatives and appropriate aldehydes.
- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination or by using trifluoromethylating agents.
- Piperazine Functionalization : The sulfonyl group is introduced via sulfonation reactions with piperazine derivatives.
Anticancer Activity
Recent studies have indicated that compounds bearing trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives similar to 2-Methyl-4-(trifluoromethyl)-6-(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)pyrimidine have shown activity against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml, although their efficacy was noted to be lower than that of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies have demonstrated that similar trifluoromethyl pyrimidine derivatives possess moderate to good antimicrobial activity against a range of bacterial strains. The presence of the sulfonyl group is particularly noteworthy as it has been associated with enhanced antibacterial effects .
Enzyme Inhibition
In addition to direct antimicrobial activity, these compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Data Summary
| Activity Type | Tested Concentration | Cell Lines/Organisms | Efficacy Comparison |
|---|---|---|---|
| Anticancer | 5 µg/ml | PC3, K562, HeLa, A549 | Lower than doxorubicin |
| Antimicrobial | Varies | Various bacterial strains | Moderate to good |
| Enzyme Inhibition | Varies | AChE, Urease | Significant inhibition |
Case Studies
- Anticancer Efficacy : A study reported that a series of trifluoromethyl pyrimidines exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
- Antimicrobial Testing : Another research effort focused on synthesizing and testing related compounds for antimicrobial efficacy against resistant bacterial strains. The results indicated promising activity that warrants further exploration for clinical applications.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with three analogs from the provided evidence:
Key Observations:
Core Structure: The target compound and Example 28 share a pyrimidine core, while the analog (4-Cyclopropyl-...) simplifies the structure by omitting the sulfonyl group.
CF₃ Group : The CF₃ group at position 4 is conserved in the target compound and Example 28, suggesting shared electronic effects (e.g., enhanced stability and hydrophobicity).
Piperazine Modifications : The target’s trifluoropropylsulfonyl-piperazine introduces steric bulk and polarity compared to the piperazine carbonyl in Example 28 or the unmodified piperazine in . Sulfonyl groups typically improve aqueous solubility but may reduce membrane permeability .
Physicochemical and Pharmacokinetic Properties (Hypothesized)
Discussion:
- The target’s trifluoropropylsulfonyl group balances lipophilicity (logP ~3.5–4.2) with moderate solubility, whereas Example 28’s cyclopentyl and carbonyl groups increase logP but reduce solubility .
- The 4-Cyclopropyl-...
- The benzisoxazolyl derivative () may exhibit CNS activity due to its pyrido-pyrimidinone core but faces metabolic challenges .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
